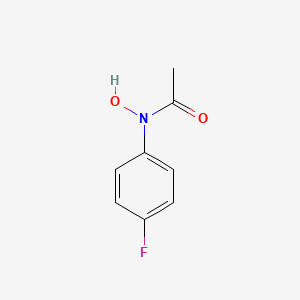

Acetamide, N-(4-fluorophenyl)-N-hydroxy-

Description

Classification and Chemical Space of N-Hydroxyacetamide Derivatives

N-hydroxyacetamide derivatives, including Acetamide (B32628), N-(4-fluorophenyl)-N-hydroxy-, are classified as hydroxamic acids. nih.gov These compounds are characterized by the presence of an N-hydroxy amide functional group (-C(=O)N(OH)-). This functional group is a critical determinant of their chemical and biological properties. nih.gov Hydroxamic acids can exist in two tautomeric forms: the keto form, which is more stable in acidic conditions, and the iminol form, which is favored in basic environments. nih.gov They are generally weak acids, with pKa values typically ranging from 8.5 to 9.5, corresponding to the deprotonation of the hydroxyl group. nih.gov

The chemical space occupied by N-hydroxyacetamide derivatives is vast and diverse, owing to the numerous possibilities for substitution on both the acyl and the N-hydroxyl groups. This versatility allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric hindrance, which in turn influences their biological activity and synthetic utility. The introduction of a 4-fluorophenyl group, as in the case of Acetamide, N-(4-fluorophenyl)-N-hydroxy-, adds another layer of complexity and potential for specific interactions, leveraging the unique properties of fluorine in molecular design.

Significance of the N-Hydroxyacetamide Moiety in Contemporary Chemical Research

The N-hydroxyacetamide moiety is a cornerstone in modern chemical research, primarily due to its potent metal-chelating ability and its role as a key structural motif in a wide range of biologically active molecules. a2bchem.com This functional group is a prominent feature in the design of enzyme inhibitors, particularly those targeting metalloenzymes. a2bchem.comnih.gov For instance, hydroxamic acid-based compounds have been extensively investigated as inhibitors of histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease. nih.gova2bchem.com The ability of the hydroxamate group to coordinate with metal ions in the active sites of these enzymes is central to their inhibitory mechanism.

Beyond medicinal chemistry, the N-hydroxyacetamide moiety serves as a versatile building block in organic synthesis. nbinno.com Its dual functionality allows for a variety of chemical transformations, including esterification, etherification, and oxidation at the hydroxyl group, as well as hydrolysis and reduction at the amide group. nbinno.com This reactivity makes N-hydroxyacetamide derivatives valuable intermediates in the synthesis of complex organic molecules, polymers, and agricultural chemicals. a2bchem.comnbinno.com The development of novel synthetic methodologies to access functionalized N-hydroxyacetamides continues to be an active area of research. nih.gov

Overview of Research Trajectories for N-(4-fluorophenyl)-N-hydroxyacetamide

While specific research on Acetamide, N-(4-fluorophenyl)-N-hydroxy- is not extensively documented in publicly available literature, the research trajectories for related N-(substituted phenyl)acetamide derivatives provide a clear indication of its potential areas of investigation. iucr.org The primary focus of research on analogous compounds lies in their biological and pharmacological activities. iucr.org For example, various N-(substituted phenyl)acetamides have been explored as protease inhibitors, antioxidants, and dihydrofolate reductase (DHFR) inhibitors. iucr.org

Furthermore, the incorporation of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.govnih.gov Phenylacetamide derivatives bearing a 4-fluorophenyl moiety have been synthesized and evaluated for their potential as anticancer agents. nih.govnih.gov These studies often involve in-vitro cytotoxicity screening against various cancer cell lines. nih.govnih.gov

Another significant research avenue for related compounds is in materials science and crystallography. The synthesis and crystal structure analysis of compounds like N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide have been reported, providing insights into their solid-state conformation and intermolecular interactions. iucr.org Such studies are crucial for understanding the structure-property relationships of these materials.

Given these precedents, it is plausible that research on Acetamide, N-(4-fluorophenyl)-N-hydroxy- would follow similar trajectories, with a strong emphasis on its potential as a bioactive molecule, particularly as an enzyme inhibitor, and as a scaffold for the development of new therapeutic agents. Investigations into its synthesis, chemical properties, and structural characteristics would also be integral to a comprehensive understanding of this compound.

Structure

3D Structure

Properties

CAS No. |

38373-19-2 |

|---|---|

Molecular Formula |

C8H8FNO2 |

Molecular Weight |

169.15 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-N-hydroxyacetamide |

InChI |

InChI=1S/C8H8FNO2/c1-6(11)10(12)8-4-2-7(9)3-5-8/h2-5,12H,1H3 |

InChI Key |

WECXQXILSTUVAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=C(C=C1)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Laboratory Synthesis of N-(4-fluorophenyl)-N-hydroxyacetamide

The laboratory synthesis of N-(4-fluorophenyl)-N-hydroxyacetamide can be approached through several established and adaptable chemical routes. These strategies typically involve the formation of the core N-hydroxy amide linkage from suitable precursors.

N-hydroxyacetamides belong to the broader class of hydroxamic acids. Their synthesis is well-documented, with several general methods being applicable. One of the most direct and widely used approaches is the reaction of hydroxylamine (B1172632) or its salts with an activated carboxylic acid derivative, such as an acyl chloride, ester, or acyl imidazole. nih.gov The activation of the carboxylic acid is crucial for facilitating the nucleophilic attack by hydroxylamine. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used for coupling reactions, though yields can be variable. nih.gov Another effective method involves the use of a catalytic amount of potassium cyanide (KCN) to facilitate the reaction between an ester and hydroxylamine, a technique used in the synthesis of potent and selective histone deacetylase (HDAC) inhibitors. nih.gov

| Reactants | Key Reagents/Conditions | Description | Reference |

|---|---|---|---|

| Acyl Chloride + Hydroxylamine | Base (e.g., pyridine, NaOH) | A direct and often high-yielding reaction where the highly reactive acyl chloride is attacked by hydroxylamine. | nih.gov |

| Ester + Hydroxylamine | Base (e.g., NaOH, KOH), KCN (catalytic) | A common method, particularly for substrates where the acyl chloride is unstable. The reaction can be accelerated by catalysts or microwave irradiation. | nih.gov |

| Carboxylic Acid + Hydroxylamine | Coupling agents (e.g., EDC, TBTU), Activators (e.g., Cyanuric Chloride) | A one-pot reaction where the carboxylic acid is activated in situ before reacting with hydroxylamine. This avoids the need to isolate a more reactive intermediate. | nih.gov |

The synthesis of N-aryl-N-hydroxyacetamides, such as the title compound, specifically involves forming a bond between an aryl group, a nitrogen atom, a hydroxyl group, and an acetyl group. This can be achieved through two primary retrosynthetic disconnections:

N-Acylation of an N-Arylhydroxylamine: This is the most common and direct approach. It involves the synthesis of N-(4-fluorophenyl)hydroxylamine as a key intermediate, which is then acylated using an acetylating agent like acetyl chloride or acetic anhydride. The N-acylation of amines is one of the most extensively researched reactions in organic chemistry for forming amide bonds. researchgate.netbath.ac.uk

N-Arylation of N-Hydroxyacetamide: This approach is less common but conceptually possible. It would involve the coupling of N-hydroxyacetamide with an activated 4-fluorophenyl precursor, such as 4-fluorophenylboronic acid or a 4-fluoroiodobenzene, under conditions suitable for N-C bond formation, like the Buchwald-Hartwig amination. nih.gov

A transition-metal-free strategy has been developed for synthesizing N-aryl amides via the amination of aryltriazenes with acetonitrile (B52724), which serves as the nitrogen donor. arabjchem.org This highlights alternative amination strategies that could potentially be adapted. Furthermore, enzymatic synthesis of N-aryl hydroxamic acids from nitrosoarenes has been reported, representing an innovative chemoenzymatic approach to the core structure. researchgate.net

While specific optimization data for N-(4-fluorophenyl)-N-hydroxyacetamide is not extensively published, the optimization of analogous reactions provides a clear framework for enhancing reaction efficiency. Key parameters that require careful tuning include the choice of solvent, base, temperature, and stoichiometry of reagents. For instance, in O-alkylation reactions of similar molecules, screening various solvents and adjusting the concentration and equivalents of the base (e.g., NaH) and the electrophile can lead to significant improvements in yield. nih.gov A study on the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides highlighted the importance of the catalyst (CuCl₂·2H₂O) and base (KOH) system in an acetonitrile medium to achieve high yields efficiently. nih.gov

| Parameter | Variables to Consider | Potential Impact | Reference Principle |

|---|---|---|---|

| Solvent | Polar aprotic (e.g., THF, DMF, Acetonitrile) vs. nonpolar (e.g., Toluene) | Affects solubility of reactants, reaction rate, and can influence side reactions. | nih.gov |

| Base | Inorganic (e.g., K₂CO₃, KOH) vs. Organic (e.g., Triethylamine, Pyridine) vs. Strong (e.g., NaH) | Crucial for deprotonating the hydroxylamine or hydroxyl group; strength and steric hindrance can affect selectivity and yield. | nih.govnih.gov |

| Temperature | Cryogenic (-78°C) to reflux conditions | Controls reaction kinetics; lower temperatures can improve selectivity and reduce decomposition, while higher temperatures increase reaction rates. | researchgate.net |

| Reagent Stoichiometry | Equivalents of acylating agent, base, and catalysts | Using an excess of one reagent can drive the reaction to completion but may lead to side products or purification challenges. | nih.gov |

Chemical Reactivity and Mechanistic Aspects of N-(4-fluorophenyl)-N-hydroxyacetamide

The chemical reactivity of N-(4-fluorophenyl)-N-hydroxyacetamide is dominated by the interplay of the N-hydroxy amide functional group and the electron-withdrawing nature of the 4-fluorophenyl ring.

The N-hydroxy group is a versatile handle for further chemical modification, primarily through O-functionalization. The oxygen atom, being a nucleophile, can react with a variety of electrophiles.

O-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base leads to the formation of O-alkyl derivatives. The optimization of such reactions often involves careful selection of the base and solvent to control the reaction's efficiency. nih.gov

O-Acylation: Treatment with acyl chlorides or anhydrides results in the formation of O-acyl esters. This reaction competes with N-acylation in related systems and can be directed by the choice of reaction conditions.

O-Silylation: The hydroxyl group can be protected by reacting with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) to form a silyl (B83357) ether, which can be useful in multi-step syntheses.

Recent research has also explored the visible-light-promoted N-H functionalization of O-substituted hydroxamic acids, indicating that the O-functionalized derivatives are themselves valuable intermediates for further C-N bond-forming reactions. nih.govsemanticscholar.org Photochemical O-H functionalization reactions of acidic alcohols with diazo compounds to form ether products also provide a modern synthetic route for such derivatizations. researchgate.net

The N-(4-fluorophenyl)-N-hydroxyacetamide molecule possesses both nucleophilic and electrophilic centers, giving it a dual reactivity profile.

Nucleophilic Character: The primary nucleophilic sites are the oxygen and nitrogen atoms of the N-hydroxy group. The oxygen atom's lone pairs allow it to attack electrophiles, as seen in O-functionalization reactions. The nitrogen atom is also nucleophilic, although its reactivity is tempered by the adjacent electron-withdrawing carbonyl and aryl groups. Deprotonation with a strong base can significantly enhance the nucleophilicity of the resulting anion, enabling N-functionalization reactions. nih.gov

Electrophilic Character: The carbonyl carbon is the main electrophilic center. It is susceptible to attack by strong nucleophiles, although the amide resonance reduces its electrophilicity compared to a ketone or aldehyde. The electrophilic nature of the sulfur atom in sulfenic acids, which is subject to attack by various nucleophiles, serves as an analogy for the potential reactivity of the N-hydroxyacetamide core with certain biological nucleophiles. nih.gov The aromatic ring, influenced by the fluorine atom, can participate in nucleophilic aromatic substitution reactions under specific conditions, though this is generally a high-energy process.

Mechanistic Studies of Transformation Pathways

The transformation pathways of Acetamide (B32628), N-(4-fluorophenyl)-N-hydroxy- are governed by the interplay of its functional groups—the hydroxamic acid moiety and the fluorinated aromatic ring. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established reaction mechanisms of analogous N-aryl-N-hydroxyacetamides and related compounds. These pathways primarily include thermal decomposition, photochemical transformations, and acid-base catalyzed hydrolysis.

Thermal Decomposition Pathways

The thermal decomposition of N-aryl hydroxamic acids and related amide structures often proceeds through complex, multi-step radical mechanisms. For compounds similar to Acetamide, N-(4-fluorophenyl)-N-hydroxy-, heating can initiate homolytic cleavage of the relatively weak N-O bond, generating an N-acetyl-4-fluoroaniline radical and a hydroxyl radical.

Alternatively, a pathway analogous to the thermal decomposition of N-substituted diacetamides may occur, involving a six-membered transition state. This mechanism, supported by computational studies on related systems, suggests an intramolecular hydrogen transfer from the hydroxyl group to the carbonyl oxygen, leading to the concerted cleavage of the N-O bond and the formation of an intermediate that can further decompose.

The primary decomposition products are expected to be 4-fluoroaniline (B128567), acetic acid, and various secondary products arising from radical recombination and further fragmentation. The presence of the fluorine atom on the phenyl ring is anticipated to influence the reaction kinetics and the distribution of final products due to its electronic effects on the stability of radical intermediates.

Table 1: Postulated Intermediates and Products in the Thermal Decomposition of Acetamide, N-(4-fluorophenyl)-N-hydroxy-

| Intermediate/Product | Postulated Formation Pathway |

| N-acetyl-4-fluoroaniline radical | Homolytic cleavage of the N-O bond |

| Hydroxyl radical | Homolytic cleavage of the N-O bond |

| 4-fluoroaniline | Subsequent decomposition of radical intermediates |

| Acetic acid | Subsequent decomposition of radical intermediates |

| Fluoronitrosobenzene | Rearrangement and fragmentation pathways |

Photochemical Transformation Pathways

Upon exposure to ultraviolet (UV) radiation, amides and aromatic amines can undergo a variety of photochemical reactions. For Acetamide, N-(4-fluorophenyl)-N-hydroxy-, the primary photochemical process is likely to be the homolytic cleavage of the N-O bond, similar to the initial step in thermal decomposition. This would generate an N-acetyl-4-fluoroaniline radical and a hydroxyl radical.

Another potential pathway, analogous to the Norrish Type I cleavage observed in other amides, involves the cleavage of the amide C-N bond. This would produce an acetyl radical and a 4-fluorophenyl-N-hydroxyaminyl radical. These highly reactive radical species can then undergo a variety of secondary reactions, including hydrogen abstraction from the solvent, recombination, or further fragmentation.

The specific products formed will depend on the wavelength of light used and the nature of the solvent. The photochemical reactions of aromatic amines can also involve photo-oxidation or photo-reduction processes, potentially leading to a complex mixture of products.

Table 2: Potential Photochemical Reactions and Intermediates

| Reaction Type | Key Intermediates | Potential Products |

| N-O Bond Homolysis | N-acetyl-4-fluoroaniline radical, Hydroxyl radical | 4-fluoroaniline, Recombination products |

| Norrish Type I Cleavage | Acetyl radical, 4-fluorophenyl-N-hydroxyaminyl radical | Acetaldehyde, 4-fluoronitrosobenzene |

Acid-Base Catalyzed Hydrolysis

The hydrolysis of Acetamide, N-(4-fluorophenyl)-N-hydroxy- can be catalyzed by both acids and bases, leading to the cleavage of the amide bond.

Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step. This forms a tetrahedral intermediate. The subsequent elimination of the N-(4-fluorophenyl)-N-hydroxyamide anion is the rate-determining step. This anion is a relatively poor leaving group, and thus, base-catalyzed hydrolysis of amides is generally slower than that of esters. The reaction is driven forward by the deprotonation of the initially formed carboxylic acid by the strong base.

Research on the acid-catalyzed hydrolysis of N-hydroxyacetanilides has shown that amide hydrolysis can be a significant pathway. The immediate products of hydrolysis, the corresponding hydroxylamines, are often unstable and can undergo further rearrangements under the reaction conditions.

Table 3: Key Steps in Acid- and Base-Catalyzed Hydrolysis

| Catalyst | Step 1 | Step 2 | Step 3 | Products |

| Acid | Protonation of carbonyl oxygen | Nucleophilic attack by water | Elimination of N-(4-fluorophenyl)hydroxylamine | Acetic acid, N-(4-fluorophenyl)hydroxylamine |

| Base | Nucleophilic attack by hydroxide | Formation of tetrahedral intermediate | Elimination of N-(4-fluorophenyl)-N-hydroxyamide anion | Acetate, N-(4-fluorophenyl)hydroxylamine |

Computational Chemistry and Theoretical Investigations

In Silico Prediction of Chemical and Metabolic Pathways

Computational chemistry provides powerful tools for predicting the reactivity and metabolic fate of chemical compounds, offering significant insights in preclinical research. For Acetamide (B32628), N-(4-fluorophenyl)-N-hydroxy-, theoretical investigations are crucial for understanding its potential chemical transformations and for profiling its likely metabolites. These in silico approaches allow for early-stage characterization, guiding further experimental studies.

Theoretical Elucidation of Reaction Mechanisms

While specific computational studies detailing the reaction mechanisms of Acetamide, N-(4-fluorophenyl)-N-hydroxy- are not extensively documented in publicly available literature, its reactivity can be theoretically elucidated by examining its core functional groups and drawing parallels with computationally studied analogues like acetohydroxamic acid (AHA) and other N-arylacetamides.

The primary reaction centers of the molecule include the N-hydroxy-acetamide group and the fluorinated aromatic ring. Theoretical models, such as those employing Density Functional Theory (DFT), are instrumental in calculating the activation energies for various potential reaction pathways.

Key Plausible Reactions:

Hydrolysis: The acetamide linkage is susceptible to hydrolysis, which can be catalyzed by acid or base. Theoretical models can elucidate the step-by-step mechanism, including the formation of tetrahedral intermediates and the proton transfer events that lead to the cleavage of the amide bond, yielding N-hydroxy-4-fluoroaniline and acetic acid.

N-Deacetylation: Enzymatic N-deacetylation is a critical reaction for N-hydroxy-N-arylacetamides. nih.gov Studies on structurally related compounds, such as N-hydroxy-2-acetylaminofluorene, have shown that this pathway is catalyzed by microsomal deacetylases in the liver. nih.gov This process is fundamentally important as the resulting arylhydroxylamine metabolite is often more reactive. core.ac.uk

Radical-Induced Degradation: Computational models developed for acetohydroxamic acid have detailed its degradation through reactions with free radicals (e.g., •OH). nih.govresearchgate.net These studies predict that radical attack can lead to the formation of various degradation products, including acetic acid and hydroxylamine (B1172632). researchgate.net Similar radical-initiated mechanisms could be theoretically modeled for Acetamide, N-(4-fluorophenyl)-N-hydroxy- to understand its stability in oxidative environments.

The following table summarizes potential theoretical reaction pathways based on the compound's functional groups and analogies to related molecules.

| Reaction Type | Reactant Functional Group | Proposed Mechanism | Potential Products | Computational Method |

| Hydrolysis | Acetamide | Nucleophilic attack of water on the carbonyl carbon, forming a tetrahedral intermediate, followed by bond cleavage. | N-hydroxy-4-fluoroaniline, Acetic acid | DFT, Ab initio methods |

| N-Deacetylation | N-hydroxy-acetamide | Enzymatic catalysis (e.g., by microsomal amidohydrolases) involving active site residues. | N-hydroxy-4-fluoroaniline | QM/MM (Quantum Mechanics/Molecular Mechanics) |

| Radical Abstraction | N-H or O-H | Hydrogen atom abstraction by an initiating radical species (e.g., •OH). | N-centered or O-centered radical species | DFT |

These theoretical approaches provide a framework for understanding the intrinsic chemical liabilities of the molecule, predicting its stability, and identifying potentially reactive intermediates that could be formed under various conditions.

Predictive Metabolism Profiling in Preclinical Contexts

In silico metabolism prediction is an essential component of modern drug discovery, aiming to identify potential metabolites, reactive intermediates, and major routes of clearance before extensive in vivo testing. news-medical.netcreative-biolabs.com For Acetamide, N-(4-fluorophenyl)-N-hydroxy-, a metabolic profile can be predicted by combining knowledge of biotransformations common to N-arylacetamides and applying computational prediction tools. These tools often use either ligand-based methods, which rely on structural similarities to known substrates, or structure-based methods that involve docking the compound into the active sites of metabolic enzymes. creative-biolabs.com

The predicted metabolism of Acetamide, N-(4-fluorophenyl)-N-hydroxy- can be categorized into Phase I and Phase II reactions.

Phase I Predicted Pathways:

Phase I reactions typically introduce or expose functional groups. For this compound, the following pathways are predicted to be significant:

N-Deacetylation: Based on experimental evidence from analogous N-hydroxy-N-arylacetamides, enzymatic N-deacetylation is a highly probable metabolic route. nih.gov This reaction would be catalyzed by hepatic microsomal enzymes, such as amidohydrolases, to yield N-hydroxy-4-fluoroaniline . nih.gov This is a critical pathway as arylhydroxylamines can be precursors to reactive electrophiles.

Aromatic Hydroxylation: The 4-fluorophenyl ring is a substrate for Cytochrome P450 (CYP) enzymes. In silico models predict that CYP-mediated oxidation could occur on the aromatic ring, likely at the positions ortho to the nitrogen substituent, to form phenolic metabolites.

Defluorination: Metabolic defluorination of aromatic rings, while less common, has been observed for related compounds like 4-fluoroacetanilide. nih.gov This pathway would involve oxidative metabolism leading to the replacement of the fluorine atom with a hydroxyl group, ultimately forming N-hydroxy-N-(4-hydroxyphenyl)acetamide . nih.gov

Phase II Predicted Pathways:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Glucuronidation: The N-hydroxy group, as well as any phenolic hydroxyl groups introduced during Phase I, are excellent substrates for UDP-glucuronosyltransferases (UGTs). This would lead to the formation of O-glucuronide conjugates. Studies on related carcinogens like N-hydroxy-N-2-fluorenylacetamide have highlighted the importance of glucuronidation in their detoxification and excretion. nih.gov

Sulfation: Similarly, sulfotransferases (SULTs) could catalyze the transfer of a sulfonate group to the hydroxyl moieties, forming sulfate (B86663) conjugates.

The following interactive table outlines the predicted metabolic profile for Acetamide, N-(4-fluorophenyl)-N-hydroxy-.

| Phase | Reaction Type | Enzyme Family (Predicted) | Site of Metabolism | Predicted Metabolite |

| Phase I | N-Deacetylation | Amidohydrolases | Acetyl group on nitrogen | N-hydroxy-4-fluoroaniline |

| Phase I | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Phenyl ring (ortho to N) | N-(2-hydroxy-4-fluorophenyl)-N-hydroxy-acetamide |

| Phase I | Defluorination / Hydroxylation | Cytochrome P450 (CYP) | C4-position of phenyl ring | N-hydroxy-N-(4-hydroxyphenyl)acetamide |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | N-hydroxy group or phenolic OH | O-glucuronide conjugate |

| Phase II | Sulfation | Sulfotransferases (SULTs) | N-hydroxy group or phenolic OH | O-sulfate conjugate |

This predictive profiling is crucial in preclinical stages to anticipate the metabolic stability of the compound and to identify metabolites that may possess their own pharmacological or toxicological properties.

Metabolism and Biotransformation Research in Vitro and Preclinical Focus

In Vitro Metabolic Pathway Elucidation of N-(4-fluorophenyl)-N-hydroxyacetamide

In vitro models, such as liver microsomes and hepatocytes, are fundamental tools for predicting a compound's metabolic pathways in humans. researchgate.net These systems contain a rich complement of drug-metabolizing enzymes and allow for controlled investigation into the biotransformation of a test substance.

The biotransformation of xenobiotics is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the parent molecule. nih.gov Phase II reactions involve the conjugation of these groups with endogenous molecules, a process often catalyzed by UDP-glucuronosyltransferases (UGTs), to increase water solubility and facilitate excretion. nih.gov

Cytochrome P450 (CYP) Enzymes: The CYP enzyme family is a major catalyst of Phase I metabolism. uniba.it For a compound like N-(4-fluorophenyl)-N-hydroxyacetamide, CYP enzymes are expected to be involved in oxidative transformations. nih.govnih.gov In vitro studies using human liver microsomes (HLMs) and recombinant human CYP isoforms are employed to identify the specific enzymes responsible for its metabolism. criver.com The primary oxidative reaction anticipated for N-hydroxyacetamides is the hydroxylation of the aromatic ring. uniba.it Furthermore, the N-hydroxy group itself can undergo enzymatic modifications.

UDP-glucuronosyltransferases (UGTs): UGTs are key Phase II enzymes that catalyze the attachment of glucuronic acid to a substrate, a process known as glucuronidation. nih.govxenotech.com This reaction significantly increases the hydrophilicity of the molecule, aiding in its elimination. mdpi.com The N-hydroxy functional group of N-(4-fluorophenyl)-N-hydroxyacetamide, as well as any hydroxylated metabolites formed during Phase I, represent potential sites for glucuronidation. xenotech.com In vitro assays using liver microsomes fortified with the necessary cofactor, UDPGA, are used to study this pathway. bioivt.com

Metabolite identification studies are critical for understanding the complete biotransformation profile of a compound. These studies typically utilize high-resolution mass spectrometry to detect and characterize the structures of metabolic products formed in in vitro systems. For N-(4-fluorophenyl)-N-hydroxyacetamide, several biotransformation products are anticipated based on its chemical structure and the known metabolism of similar compounds like N-hydroxyphenacetin. nih.gov

Reduction: The N-hydroxy group can be reduced to the corresponding acetamide (B32628), forming N-(4-fluorophenyl)acetamide.

Aromatic Hydroxylation: CYP-mediated oxidation can introduce a hydroxyl group onto the fluorophenyl ring, leading to the formation of various isomeric hydroxy-metabolites. uniba.it

Amide Hydrolysis: The amide bond can be cleaved, yielding 4-fluoroaniline (B128567) and acetic acid.

Glucuronidation: The N-hydroxy group and any newly formed hydroxyl groups can be conjugated with glucuronic acid. nih.gov

The table below summarizes the likely metabolic pathways and the resulting biotransformation products.

| Metabolic Pathway | Potential Biotransformation Product | Enzymatic System |

| Phase I | ||

| Reduction of N-hydroxy group | N-(4-fluorophenyl)acetamide | Cytosolic/Microsomal Reductases |

| Aromatic Hydroxylation | Acetamide, N-(4-fluoro-hydroxyphenyl)-N-hydroxy- | Cytochrome P450 (CYP) |

| Amide Hydrolysis | 4-fluoroaniline | Amidases/Carboxylesterases |

| Phase II | ||

| O-Glucuronidation | N-(4-fluorophenyl)-N-(O-glucuronyl)acetamide | UGTs |

Preclinical Biotransformation Studies

Preclinical studies provide further insight into a compound's metabolic profile, often comparing its behavior across different species to better predict human pharmacokinetics.

Metabolic stability assays measure the rate at which a compound is metabolized by liver microsomes from different species (e.g., mouse, rat, dog, monkey, human). bioivt.com This information is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which help in predicting the in vivo hepatic clearance of a compound. researchgate.net Compounds with very high clearance in these systems may have limited bioavailability in vivo. nih.gov

The stability of N-(4-fluorophenyl)-N-hydroxyacetamide would be assessed by incubating it with liver microsomes from various species in the presence of NADPH (for Phase I metabolism) and measuring the disappearance of the parent compound over time. evotec.com

The following interactive table presents illustrative data from such a comparative study.

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Clearance |

| Mouse | 15 | 46.2 | High |

| Rat | 25 | 27.7 | Moderate |

| Dog | 40 | 17.3 | Moderate |

| Monkey | 55 | 12.6 | Low |

| Human | 65 | 10.7 | Low |

Investigational compounds are routinely screened for their potential to inhibit or induce the activity of major drug-metabolizing enzymes, particularly CYP isoforms. criver.com

Enzyme Inhibition: Inhibition of a CYP enzyme can slow the metabolism of other drugs cleared by that enzyme, potentially leading to toxic accumulation. nih.govyoutube.com Reversible and time-dependent inhibition (TDI) of key CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) by N-(4-fluorophenyl)-N-hydroxyacetamide would be evaluated using human liver microsomes. criver.comresearchgate.net The results are typically reported as IC50 (concentration causing 50% inhibition) or Ki (inhibition constant) values. nih.gov

Enzyme Induction: Induction occurs when a compound increases the synthesis of a metabolizing enzyme, which can accelerate the clearance of other drugs, potentially reducing their efficacy. youtube.comnih.gov The induction potential is often assessed in cultured human hepatocytes by measuring increases in the mRNA and/or activity of CYP enzymes like CYP1A2, CYP2B6, and CYP3A4 after exposure to the compound. criver.com

The table below shows a template for presenting CYP inhibition data.

| CYP Isoform | Inhibition Potential (IC50, µM) | Type of Inhibition |

| CYP1A2 | > 50 | Not an inhibitor |

| CYP2C9 | 25.5 | Weak inhibitor |

| CYP2C19 | 38.1 | Weak inhibitor |

| CYP2D6 | > 50 | Not an inhibitor |

| CYP3A4 | 15.2 | Moderate inhibitor |

Environmental Fate and Degradation Research

Environmental Distribution and Transport Mechanisms

The environmental distribution and transport of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. For Acetamide (B32628), N-(4-fluorophenyl)-N-hydroxy-, the presence of both a polar N-hydroxy-acetamide group and a nonpolar fluorophenyl group suggests it may have moderate water solubility and a tendency to partition to organic matter in soil and sediment.

Fluorinated organic compounds, in general, are known for their potential to be transported over long distances in the atmosphere and to accumulate in various environmental compartments. scholaris.ca If released into the environment, Acetamide, N-(4-fluorophenyl)-N-hydroxy- could potentially be found in surface water, groundwater, and soil. Its persistence could lead to bioaccumulation in organisms, moving up the food chain. nih.gov

Analytical Techniques for Environmental Monitoring and Metabolite Detection

To monitor the presence of Acetamide, N-(4-fluorophenyl)-N-hydroxy- and its potential degradation products in environmental samples (e.g., water, soil, biota), sensitive and specific analytical techniques are required.

Sample Preparation: Environmental samples are complex matrices, so a sample preparation step is usually necessary to extract and concentrate the target analytes. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be employed.

Analytical Instrumentation: The most common techniques for the analysis of such organic micropollutants are chromatography-based methods coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS), often a tandem mass spectrometer (MS/MS), is a powerful tool for separating and identifying organic compounds in complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, potentially after a derivatization step to increase the volatility of the compound and its metabolites. nih.gov

Table 2: Common Analytical Techniques for the Detection of Acetamide, N-(4-fluorophenyl)-N-hydroxy- and its Metabolites

| Analytical Technique | Purpose | Key Advantages |

| HPLC-MS/MS | Separation, identification, and quantification | High sensitivity and selectivity for a wide range of polar to moderately nonpolar compounds. |

| GC-MS | Separation, identification, and quantification | Excellent separation efficiency for volatile and semi-volatile compounds. |

The identification of unknown metabolites often involves high-resolution mass spectrometry (HRMS), which provides very accurate mass measurements, allowing for the determination of elemental compositions. nih.gov

Research on the Environmental Behavior of Fluorinated Organic Compounds

The study of fluorinated organic compounds in the environment is a significant and growing field of research. These compounds are used in a wide array of industrial and consumer products, leading to their widespread environmental distribution. researchgate.netacs.org

Key research findings on the environmental behavior of fluorinated organic compounds that are relevant to Acetamide, N-(4-fluorophenyl)-N-hydroxy- include:

Persistence: The strength of the carbon-fluorine bond makes many fluorinated compounds highly resistant to both abiotic and biotic degradation, leading to their characterization as "persistent organic pollutants" (POPs) or "forever chemicals". nih.govacs.org

Bioaccumulation: Many fluorinated compounds have been shown to bioaccumulate in wildlife and humans. scholaris.ca Their presence in remote ecosystems, far from their sources, is evidence of their long-range environmental transport.

Toxicity: The toxicological profiles of fluorinated compounds are diverse, and some have been associated with adverse health effects in both wildlife and humans.

Transformation Products: Research has shown that while the parent fluorinated compounds can be persistent, they can also transform into other persistent and potentially more toxic fluorinated compounds.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques are fundamental in the elucidation of the molecular structure of "Acetamide, N-(4-fluorophenyl)-N-hydroxy-" and for verifying its purity. These methods rely on the interaction of electromagnetic radiation with the molecule to generate characteristic spectra that serve as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the precise arrangement of atoms within a molecule. For "Acetamide, N-(4-fluorophenyl)-N-hydroxy-," ¹H NMR and ¹³C NMR would be the primary techniques used.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the acetyl methyl group (CH₃), the aromatic protons of the 4-fluorophenyl ring, and the hydroxyl proton (OH). The splitting patterns and coupling constants of the aromatic protons would confirm the para-substitution pattern on the phenyl ring. The chemical shift of the N-OH proton can be variable and may appear as a broad singlet. nih.govresearchgate.netpku.edu.cn

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. This includes the carbonyl carbon of the acetamide (B32628) group, the methyl carbon, and the carbons of the 4-fluorophenyl ring. The carbon attached to the fluorine atom would exhibit a characteristic coupling (C-F coupling), providing definitive evidence for fluorination.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For "Acetamide, N-(4-fluorophenyl)-N-hydroxy-," high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which allows for the calculation of its elemental formula. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the acetyl group or the hydroxyl group, which helps in confirming the structure. researchgate.netresearchgate.net The presence of the fluorine atom would also result in a characteristic isotopic pattern.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "Acetamide, N-(4-fluorophenyl)-N-hydroxy-" would be expected to show characteristic absorption bands for the N-OH group, the C=O (amide) stretching vibration, C-N stretching, and vibrations associated with the aromatic ring and the C-F bond. researchgate.netchemicalbook.comresearchgate.netchegg.com The positions of these bands provide evidence for the presence of the key functional moieties within the molecule.

A summary of expected spectroscopic data is presented in the table below.

| Spectroscopic Technique | Expected Observations for Acetamide, N-(4-fluorophenyl)-N-hydroxy- |

| ¹H NMR | Signals for acetyl (CH₃), aromatic protons (with splitting confirming para-substitution), and a potentially broad N-OH proton signal. |

| ¹³C NMR | Signals for carbonyl (C=O), methyl (CH₃), and aromatic carbons. A characteristic C-F coupling for the carbon bonded to fluorine. |

| Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental formula. Fragmentation patterns showing loss of key functional groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-OH, C=O (amide), C-N, aromatic C-H, and C-F stretching vibrations. |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of "Acetamide, N-(4-fluorophenyl)-N-hydroxy-" from reaction mixtures, impurities, or biological matrices, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would likely be developed for "Acetamide, N-(4-fluorophenyl)-N-hydroxy-". latamjpharm.orgbsu.edu.eg

Separation: The compound would be separated on a nonpolar stationary phase (like C18) with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov The method would be optimized to achieve a good peak shape and resolution from potential impurities.

Quantification: Using a UV detector, the concentration of the compound can be determined by comparing its peak area to a calibration curve constructed from standards of known concentration. The 4-fluorophenyl group provides a strong chromophore, making UV detection highly suitable.

Purity Assessment: HPLC is also a primary tool for assessing the purity of a synthesized batch of the compound. The presence of other peaks in the chromatogram would indicate impurities.

The table below outlines a typical HPLC setup for the analysis of N-arylacetamides.

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV spectrophotometer (e.g., at 240-260 nm) |

| Injection Volume | 5 - 20 µL |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.comresearchgate.netnih.gov If a suitable single crystal of "Acetamide, N-(4-fluorophenyl)-N-hydroxy-" can be grown, this technique can provide a wealth of information:

Molecular Conformation: It reveals the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This includes the planarity of the amide group and the orientation of the 4-fluorophenyl ring relative to the rest of the molecule.

Intermolecular Interactions: X-ray crystallography elucidates the network of intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. researchgate.net For this compound, hydrogen bonds involving the N-hydroxy group and the amide carbonyl are expected to play a significant role in the crystal packing. nih.gov

Absolute Stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute configuration.

The structural data obtained from X-ray crystallography is invaluable for understanding the compound's physical properties and for computational modeling studies.

Advanced In Vitro Systems for Mechanistic and Metabolic Investigations

To understand the potential biological activity and fate of "Acetamide, N-(4-fluorophenyl)-N-hydroxy-," advanced in vitro systems are employed. These systems use isolated cells, subcellular fractions, or purified enzymes to study metabolic pathways and mechanisms of action in a controlled environment.

Metabolic Stability Assays: The metabolic stability of the compound would be assessed using liver microsomes or S9 fractions from different species (e.g., rat, human). nih.govmdpi.com These subcellular fractions contain a variety of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured, typically by LC-MS, to determine its intrinsic clearance.

Metabolite Identification: Following incubation with liver fractions or hepatocytes, the samples are analyzed by LC-MS/MS to identify potential metabolites. nih.gov For "Acetamide, N-(4-fluorophenyl)-N-hydroxy-," potential metabolic pathways could include hydrolysis of the amide bond, further hydroxylation of the aromatic ring, or conjugation reactions (e.g., glucuronidation) of the hydroxyl groups. nih.gov

Enzyme Phenotyping: To identify the specific enzymes responsible for its metabolism (e.g., specific cytochrome P450 isoforms), recombinant enzymes or specific chemical inhibitors would be used in the in vitro systems. admescope.com

Mechanism of Action Studies: If the compound is being investigated for a specific biological target, various in vitro assays would be used. For example, if it is a potential enzyme inhibitor, its inhibitory activity (e.g., IC₅₀ value) would be determined using purified enzymes.

The use of these advanced in vitro systems is crucial in the early stages of drug discovery and development to predict the pharmacokinetic and pharmacodynamic properties of a new chemical entity like "Acetamide, N-(4-fluorophenyl)-N-hydroxy-". nih.govwuxiapptec.com

Future Directions and Interdisciplinary Research Opportunities

Application of Artificial Intelligence and Machine Learning in N-Hydroxyacetamide Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and development of N-hydroxyacetamides. nih.govnih.gov These computational tools can dramatically accelerate the drug discovery pipeline by analyzing vast datasets to identify patterns and make predictions that are beyond human capacity. mdpi.com

Predictive Modeling: ML algorithms, including deep learning and neural networks, can be trained on existing data for N-hydroxyacetamide derivatives to predict various properties of novel, unsynthesized analogs. nih.gov Key areas for prediction include biological activity, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and toxicity. mdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of compounds like N-(4-fluorophenyl)-N-hydroxyacetamide with their therapeutic efficacy, potentially in areas like cancer treatment where similar structures have shown promise. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new N-hydroxyacetamide structures with desired properties. nih.gov By providing the models with specific target profiles—such as high potency against a particular enzyme and low predicted toxicity—these systems can generate novel molecules that chemists can then synthesize and test. nih.gov This approach moves beyond screening existing libraries to creating bespoke molecules optimized for a specific therapeutic purpose.

Reaction Prediction and Synthesis Optimization: AI can also streamline the chemical synthesis process. Machine learning models can predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose novel synthetic routes, thereby saving time and resources in the laboratory. arxiv.org

Development of Novel Synthetic Routes for Complex N-Hydroxyacetamide Analogs

While established methods for synthesizing acetamides exist, the increasing complexity of desired analogs necessitates the development of more versatile and efficient synthetic strategies. ontosight.aiwgtn.ac.nz Future research in this area will focus on creating diverse libraries of N-(4-fluorophenyl)-N-hydroxyacetamide analogs for structure-activity relationship (SAR) studies. wgtn.ac.nz

Key areas of development include:

Combinatorial Chemistry: Employing high-throughput techniques to rapidly generate a large number of structurally diverse N-hydroxyacetamide analogs. This allows for a more comprehensive exploration of the chemical space around the core N-(4-fluorophenyl)-N-hydroxyacetamide structure.

Flow Chemistry: Utilizing continuous-flow reactors for the synthesis of N-hydroxyacetamide derivatives. This technology offers advantages in terms of safety, scalability, and reaction control, allowing for the efficient production of complex molecules.

Biocatalysis: Using enzymes to catalyze specific steps in the synthesis of N-hydroxyacetamide analogs. Biocatalysis can offer high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods.

A proposed novel synthetic approach could involve a multi-step procedure starting from readily available carboxylic acid derivatives, converting them into acyl Meldrum's acids, followed by aminolysis with a protected hydroxylamine (B1172632) derivative to form a protected β-keto hydroxamic acid, which can then be cyclized to form more complex, heterocyclic analogs. nih.gov This method could provide access to novel scaffolds not achievable through traditional routes.

Table 1: Comparison of Synthetic Methodologies for N-Hydroxyacetamide Analogs

| Methodology | Advantages | Challenges | Potential Application for N-(4-fluorophenyl)-N-hydroxyacetamide Analogs |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established, versatile for small-scale synthesis. | Scalability issues, potential for side reactions, time-consuming. | Initial synthesis of lead compounds and proof-of-concept molecules. |

| Combinatorial Chemistry | High-throughput generation of large libraries, rapid SAR exploration. | Small scale per compound, purification can be a bottleneck. | Generation of diverse libraries for initial high-throughput screening. |

| Flow Chemistry | Enhanced safety and control, improved scalability and reproducibility. | Higher initial equipment cost, requires specialized expertise. | Large-scale production of promising drug candidates. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Limited enzyme availability and stability, substrate specificity. | Enantioselective synthesis of chiral analogs to investigate stereoisomer-specific activity. |

Advanced Mechanistic Elucidation through High-Resolution Techniques

A deeper understanding of the molecular interactions and reaction mechanisms of N-(4-fluorophenyl)-N-hydroxyacetamide is crucial for rational drug design. Future research will increasingly rely on high-resolution analytical and computational techniques to probe these details at an unprecedented level.

Crystallography and Cryo-EM: Determining the three-dimensional structure of N-(4-fluorophenyl)-N-hydroxyacetamide bound to its biological targets (e.g., enzymes, receptors) can provide invaluable insights into its mechanism of action. X-ray crystallography and cryo-electron microscopy (Cryo-EM) can reveal the precise binding mode, key intermolecular interactions, and conformational changes that occur upon binding.

Advanced Spectroscopy: Techniques like multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the dynamics of the molecule and its interactions in solution, providing a more realistic picture of its behavior in a biological environment.

Computational Chemistry: Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations can complement experimental data. researchgate.net These methods can be used to model reaction pathways, predict spectroscopic properties, and analyze non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition. researchgate.netnih.gov For example, Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions within the crystal structure, providing a detailed understanding of the forces that govern its solid-state packing. nih.gov

Exploration of N-(4-fluorophenyl)-N-hydroxyacetamide as a Probe in Chemical Biology

Chemical probes are small molecules used to study biological systems. Given its specific structural features—a fluorophenyl group for potential 19F NMR tracking and a hydroxamic acid moiety known to interact with metalloenzymes—N-(4-fluorophenyl)-N-hydroxyacetamide could be developed into a valuable tool for chemical biology research.

Future work could focus on modifying the core structure to create specialized probes:

Fluorescent Probes: Attaching a fluorophore to the N-(4-fluorophenyl)-N-hydroxyacetamide scaffold would allow for the visualization of its distribution and localization within cells using fluorescence microscopy.

Photoaffinity Probes: Incorporating a photoreactive group would enable the molecule to form a covalent bond with its biological target upon UV irradiation. This allows for the identification and isolation of the target protein, a critical step in understanding the molecule's mechanism of action.

Biotinylated Probes: Adding a biotin (B1667282) tag would facilitate the purification of the molecule-protein complex using affinity chromatography, further aiding in target identification.

By developing these tools, researchers can use N-(4-fluorophenyl)-N-hydroxyacetamide and its derivatives to investigate complex biological pathways and identify new therapeutic targets.

Addressing Environmental Risk Assessment Gaps for Fluorinated Acetamides

The widespread use of fluorinated organic compounds has raised concerns about their environmental persistence, bioaccumulation, and potential toxicity. mst.dknih.gov The carbon-fluorine bond is exceptionally strong, making many fluorinated compounds resistant to degradation. epa.gov While extensive research exists for classes like per- and polyfluoroalkyl substances (PFAS), specific data for fluorinated acetamides, including N-(4-fluorophenyl)-N-hydroxyacetamide, is lacking.

Future research must address these critical gaps:

Environmental Fate and Transport: Studies are needed to determine how N-(4-fluorophenyl)-N-hydroxyacetamide and its potential metabolites move through different environmental compartments, including soil, water, and air. researchgate.net This includes assessing its potential for leaching into groundwater and its persistence in aquatic systems. nih.gov

Biodegradation and Biotransformation: Investigating the susceptibility of fluorinated acetamides to microbial degradation is essential. researchgate.net Identifying the metabolic pathways and the resulting breakdown products will help to assess whether more persistent or toxic compounds could be formed in the environment.

Ecotoxicity: Standardized toxicological tests on representative aquatic and terrestrial organisms (e.g., algae, invertebrates, fish) are required to determine the potential ecological risks associated with exposure to these compounds. integral-corp.com This data is crucial for establishing environmental quality standards and ensuring that the use of these chemicals does not lead to unintended ecological harm. integral-corp.com

Addressing these knowledge gaps is imperative for conducting a comprehensive environmental risk assessment and ensuring the sustainable development and use of novel fluorinated compounds like N-(4-fluorophenyl)-N-hydroxyacetamide. mst.dkepa.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-fluorophenyl)-N-hydroxy-acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally similar fluorophenyl-acetamide derivatives often involves condensation reactions. For example, (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide was synthesized by reacting hydroxyimino intermediates with acrylic acid at 60°C for 2 hours, followed by purification via TLC and recrystallization . Key optimization parameters include temperature control (e.g., maintaining 60°C to avoid side reactions), stoichiometric ratios (1:1 molar equivalents of reactants), and pH monitoring (e.g., pH 5.5–6.5 for precipitation ). Solvent selection (e.g., methanol for recrystallization ) and reaction time are critical for yield and purity.

Q. How can researchers characterize the purity and structural integrity of N-(4-fluorophenyl)-N-hydroxy-acetamide?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : To confirm the presence of the fluorophenyl group (characteristic aromatic splitting patterns) and hydroxyimino moiety (broad singlet for -NH-O-) .

- LC-MS (ESI) : For molecular weight verification and detection of impurities (e.g., unreacted precursors or byproducts) .

- TLC : To monitor reaction progress using silica gel plates and appropriate mobile phases (e.g., ethyl acetate/hexane mixtures) .

- X-ray crystallography : For definitive structural confirmation, as demonstrated in analogous compounds like 2-chloro-N-(4-fluorophenyl)acetamide, which revealed intramolecular C–H···O interactions .

Q. What are the key stability considerations for storing N-(4-fluorophenyl)-N-hydroxy-acetamide?

- Methodological Answer : Stability is influenced by moisture, temperature, and light. Store as a crystalline solid at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Stability studies on related compounds (e.g., N-acetyl norfentanyl) suggest a shelf life of ≥5 years under these conditions . Regular HPLC or LC-MS analysis is recommended to monitor degradation (e.g., hydrolysis of the hydroxyimino group).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for fluorophenyl-acetamide derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., deviations from Allen et al. (1987) norms ) may arise from polymorphism or experimental artifacts. Use UCSF Chimera to visualize and compare experimental vs. computational models (e.g., density functional theory (DFT)-optimized structures). For example, intramolecular hydrogen bonds (N–H···O) in 2-chloro-N-(4-fluorophenyl)acetamide were validated using crystallographic data and software like Olex2 . Cross-validate with spectroscopic data to confirm assignments.

Q. What strategies are effective for studying structure-activity relationships (SAR) of N-(4-fluorophenyl)-N-hydroxy-acetamide analogs?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the fluorophenyl ring (e.g., methoxy, chloro) or modify the hydroxyimino group (e.g., alkylation). For example, replacing the hydroxyimino group with a benzothiazole moiety altered biological activity in related compounds .

- Biological Assays : Screen analogs against target systems (e.g., T-type Ca²⁺ channels, as done for fluorophenyl-acetamide derivatives ). Measure IC₅₀ values and correlate with structural features.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes. For instance, the position of the amide group in fluorophenyl-acetamides was critical for Ca²⁺ channel inhibition .

Q. How can researchers address challenges in synthesizing large-scale molecular assemblies involving N-(4-fluorophenyl)-N-hydroxy-acetamide?

- Methodological Answer : Leverage UCSF Chimera’s Multiscale extension to model supramolecular assemblies (e.g., coordination polymers or host-guest complexes). For example, anthraquinone-fluorophenylacetamide hybrids form stable assemblies via π-π stacking and hydrogen bonding . Optimize solvent polarity (e.g., DMF vs. THF) and stoichiometry during crystallization. Monitor assembly dynamics using Volume Viewer for electron density maps .

Q. What advanced techniques are suitable for analyzing the redox behavior of N-(4-fluorophenyl)-N-hydroxy-acetamide?

- Methodological Answer :

- Cyclic Voltammetry (CV) : To study oxidation/reduction potentials of the hydroxyimino group. Compare with analogs like 9,10-anthraquinone derivatives, which undergo reversible redox cycles .

- EPR Spectroscopy : Detect radical intermediates formed during redox processes.

- DFT Calculations : Predict redox-active sites using Gaussian09 with B3LYP/6-31G(d) basis sets. Correlate experimental and computational data to validate mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.